molecular formula C6H4BrN3S B1397852 4-Amino-7-bromothieno[3,4-d]pyrimidine CAS No. 1238580-99-8

4-Amino-7-bromothieno[3,4-d]pyrimidine

Cat. No.: B1397852
CAS No.: 1238580-99-8
M. Wt: 230.09 g/mol
InChI Key: MDOGJTRGEFQUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-7-bromothieno[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrimidine class of organic compounds. It is characterized by the presence of an amino group at the 4th position and a bromine atom at the 7th position on the thieno[3,4-d]pyrimidine ring system. This compound has garnered significant interest due to its potential as a potent inhibitor of cyclin-dependent kinases (CDKs) and its extensive study as an anti-tumor agent.

Mechanism of Action

Target of Action

The primary target of 4-Amino-7-bromothieno[3,4-d]pyrimidine is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and are crucial for cell proliferation and growth .

Mode of Action

This compound acts as a potent inhibitor of CDKs. It binds to the active site of the kinase, preventing the phosphorylation of downstream targets and thus inhibiting the progression of the cell cycle .

Biochemical Pathways

By inhibiting CDKs, this compound affects the cell cycle regulation pathway . This leads to a halt in cell cycle progression, particularly at the S phase, and can induce apoptosis .

Result of Action

The inhibition of CDKs by this compound results in cell cycle arrest and can lead to apoptosis . This makes it a potential candidate for anti-tumor therapies, as it can selectively target proliferating cells .

Preparation Methods

The synthesis of 4-Amino-7-bromothieno[3,4-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophene and 2,4-dibromopyrimidine.

    Synthetic Route: The key steps include the formation of the thieno[3,4-d]pyrimidine core through cyclization reactions. The amino group is introduced via nucleophilic substitution reactions.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the synthesis while maintaining product quality.

Chemical Reactions Analysis

4-Amino-7-bromothieno[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

    Major Products: The major products formed from these reactions include various substituted thieno[3,4-d]pyrimidine derivatives with potential biological activities.

Scientific Research Applications

4-Amino-7-bromothieno[3,4-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its inhibitory effects on cyclin-dependent kinases, making it a potential candidate for cancer research.

    Medicine: Due to its anti-tumor properties, it is explored as a lead compound in the development of new anticancer drugs.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Amino-7-bromothieno[3,4-d]pyrimidine can be compared with other similar compounds, such as:

    4-Amino-6-bromothieno[3,4-d]pyrimidine: Similar structure but with bromine at the 6th position.

    4-Amino-7-chlorothieno[3,4-d]pyrimidine: Similar structure but with chlorine instead of bromine.

    4-Amino-7-methylthieno[3,4-d]pyrimidine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

7-bromothieno[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-5-4-3(1-11-5)6(8)10-2-9-4/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOGJTRGEFQUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(S1)Br)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-7-bromothieno[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Amino-7-bromothieno[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Amino-7-bromothieno[3,4-d]pyrimidine
Reactant of Route 4
4-Amino-7-bromothieno[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Amino-7-bromothieno[3,4-d]pyrimidine
Reactant of Route 6
4-Amino-7-bromothieno[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.